molecular formula C7H5F2IO B14023712 1,4-Difluoro-2-iodo-5-methoxybenzene

1,4-Difluoro-2-iodo-5-methoxybenzene

Cat. No.: B14023712
M. Wt: 270.01 g/mol
InChI Key: FSLQHUUMXVWLNB-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5F2IO It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 5 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-iodo-5-methoxybenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The fluorine atoms can be reduced to form hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,4-difluoro-2-azido-5-methoxybenzene, while oxidation with potassium permanganate can yield 1,4-difluoro-2-iodo-5-formylbenzene.

Scientific Research Applications

1,4-Difluoro-2-iodo-5-methoxybenzene has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-iodo-5-methoxybenzene depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of one iodine and one methoxy group.

    1,4-Difluoro-2-iodobenzene: Similar structure but without the methoxy group.

    1,4-Difluoro-5-methoxybenzene: Similar structure but without the iodine atom.

Uniqueness

1,4-Difluoro-2-iodo-5-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, as well as a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

1,4-difluoro-2-iodo-5-methoxybenzene

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3

InChI Key

FSLQHUUMXVWLNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1F)I)F

Origin of Product

United States

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